Product packaging for Valerophenone P-toluenesulfonylhydrazone(Cat. No.:)

Valerophenone P-toluenesulfonylhydrazone

Cat. No.: B12061166
M. Wt: 330.4 g/mol
InChI Key: VTEOESQGMPJHGP-VHEBQXMUSA-N
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Description

Valerophenone P-toluenesulfonylhydrazone is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O2S B12061166 Valerophenone P-toluenesulfonylhydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-N-[(E)-1-phenylpentylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3/b19-18+

InChI Key

VTEOESQGMPJHGP-VHEBQXMUSA-N

Isomeric SMILES

CCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2

Canonical SMILES

CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

The Significance of P Toluenesulfonylhydrazones As Synthetic Intermediates

p-Toluenesulfonylhydrazones, commonly known as tosylhydrazones, are crystalline solids that are readily prepared by the condensation of an aldehyde or ketone with p-toluenesulfonylhydrazine. chem960.com This straightforward preparation and their stability make them valuable and easily handleable precursors for highly reactive intermediates, such as diazo compounds and carbenes. The presence of the electron-withdrawing tosyl group enhances the acidity of the N-H proton, facilitating the formation of anions that can undergo a variety of subsequent reactions.

The utility of tosylhydrazones in organic synthesis is extensive, providing access to a wide array of functionalities and molecular scaffolds. They are key starting materials in several named reactions that have become indispensable tools for synthetic chemists.

An Overview of Key Reactivity Pathways for Tosylhydrazone Derivatives

The chemical behavior of tosylhydrazones is dominated by their decomposition under basic conditions to form diazo compounds, which can then generate carbenes or participate in other transformations. Two of the most prominent reaction pathways for tosylhydrazones are the Shapiro reaction and the Bamford-Stevens reaction.

The Shapiro Reaction: This reaction involves the treatment of a tosylhydrazone with two equivalents of a strong organolithium base, such as n-butyllithium. chemblink.com The first equivalent deprotonates the hydrazone nitrogen, while the second removes a proton from the carbon alpha to the hydrazone, creating a dianion. This intermediate then collapses, with the elimination of lithium p-toluenesulfinate, to form a vinyllithium (B1195746) species. Subsequent quenching with an electrophile, often water, yields an alkene. A key feature of the Shapiro reaction is that it typically forms the less substituted (kinetic) alkene product.

The Bamford-Stevens Reaction: In contrast to the Shapiro reaction, the Bamford-Stevens reaction is carried out using a weaker base, such as sodium methoxide (B1231860), in a protic or aprotic solvent. Under these conditions, the tosylhydrazone decomposes to a diazo compound, which then loses nitrogen to form a carbene or a carbocation, depending on the solvent. In aprotic solvents, the carbene is the primary intermediate, leading to the formation of the Z-alkene as the major product. In protic solvents, a carbocation is formed, which can lead to a mixture of E- and Z-alkenes, as well as potential rearrangement products. The Bamford-Stevens reaction generally favors the formation of the more substituted (thermodynamic) alkene.

Beyond these fundamental transformations, tosylhydrazones are also crucial precursors in transition-metal-catalyzed cross-coupling reactions. The in situ generation of diazo compounds from tosylhydrazones avoids the need to handle these often unstable and potentially explosive reagents directly. These diazo compounds can then react with a variety of transition metal catalysts to form metal-carbene intermediates, which participate in a wide range of C-C and C-heteroatom bond-forming reactions.

Research Trajectories and Scope for Valerophenone P Toluenesulfonylhydrazone

Preparation via Condensation Reactions

The cornerstone of this compound synthesis is the condensation reaction between the carbonyl group of valerophenone and the hydrazine (B178648) moiety of p-toluenesulfonylhydrazine. This reaction is a classic example of hydrazone formation, a widely utilized transformation in organic chemistry. wikipedia.org

Reaction of Valerophenone with p-Toluenesulfonylhydrazine

The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of p-toluenesulfonylhydrazine on the electrophilic carbonyl carbon of valerophenone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. wikipedia.org

A general equation for this reaction is:

C₆H₅C(O)C₄H₉ + H₂NNHSO₂C₆H₄CH₃ → C₆H₅C(=NNHSO₂C₆H₄CH₃)C₄H₉ + H₂O

The reaction is typically carried out by mixing equimolar amounts of valerophenone and p-toluenesulfonylhydrazine in a suitable solvent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Several factors can be manipulated to enhance the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: A variety of solvents can be employed for the synthesis of tosylhydrazones. Common choices include alcohols like methanol (B129727) and ethanol, as well as aprotic solvents such as acetonitrile (B52724), ethyl acetate, toluene, and chloroform. nih.gov The selection of the solvent can influence the reaction rate and the ease of product isolation. For instance, in a study on the synthesis of various N-tosylhydrazones, acetonitrile was found to provide a high yield at room temperature. nih.gov

Temperature: The reaction temperature is another critical parameter. While many tosylhydrazone formations proceed efficiently at room temperature, applying heat can significantly reduce the reaction time. nih.gov For example, refluxing the reactants in acetonitrile has been shown to shorten the reaction time from 120 minutes to 30 minutes without a significant change in yield for a similar substrate. nih.gov

Catalyst-Free and Solvent-Free Conditions: Modern synthetic approaches often focus on environmentally benign methods. A highly efficient and green method for the synthesis of N-tosylhydrazones involves a solvent-free grinding technique. nih.gov In this method, the aldehyde or ketone and p-toluenesulfonylhydrazide are ground together in a mortar and pestle at room temperature. nih.gov This technique has been successfully applied to acetophenone, a ketone structurally similar to valerophenone, yielding the corresponding tosylhydrazone in as little as one minute. nih.gov This suggests that a similar approach could be highly effective for the synthesis of this compound, offering advantages such as short reaction times, simple work-up, and easy purification. nih.gov

Data on Optimization of Tosylhydrazone Synthesis:

EntrySolventConditionTime (min)Yield (%)
1CH₃CNRoom Temp12092
2EtOHRoom Temp12089
3EtOAcRoom Temp12084
4TolueneRoom Temp12080
5CHCl₃Room Temp12082
6THFRoom Temp12079
7DMFRoom Temp12071
8CH₃CNReflux3093
9---Grinding195

Table adapted from a study on the optimization of N-tosylhydrazone synthesis, demonstrating the efficacy of various conditions. nih.gov

Purification of the final product is typically achieved by washing the resultant material with a non-polar solvent like petroleum ether and then filtering to obtain the desired tosylhydrazone. nih.gov

Strategies for Precursor Synthesis and Functionalization

The efficient synthesis of this compound relies on the availability of its precursors: valerophenone and p-toluenesulfonylhydrazine.

Synthesis of Valerophenone:

Valerophenone, also known as 1-phenyl-1-pentanone, is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609). organic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of benzene with valeryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgchemguide.co.uk The Lewis acid activates the valeryl chloride, making it a potent electrophile that is then attacked by the nucleophilic benzene ring. organic-chemistry.org

A general procedure involves carefully adding the acyl chloride to a mixture of benzene and solid aluminum chloride, often in the cold. chemguide.co.uk The reaction mixture is then typically heated under reflux to drive the reaction to completion. chemguide.co.uk

An alternative route to valerophenone involves the Grignard reaction between methyl benzoate (B1203000) and a suitable Grignard reagent. nih.gov

Synthesis of p-Toluenesulfonylhydrazine:

p-Toluenesulfonylhydrazine is prepared by the reaction of p-toluenesulfonyl chloride with hydrazine. wikipedia.orgorgsyn.org A well-established laboratory-scale procedure involves dissolving p-toluenesulfonyl chloride in a solvent like tetrahydrofuran (B95107) (THF) and cooling the solution in an ice bath. orgsyn.org An aqueous solution of hydrazine hydrate (B1144303) is then added at a controlled rate to maintain a low temperature. orgsyn.org After the addition is complete, the reaction mixture is stirred for a short period. The product, p-toluenesulfonylhydrazide, can be isolated by separating the organic layer and then precipitating the product by adding water. orgsyn.org The resulting white crystalline solid is then filtered, washed with water, and dried. orgsyn.org Yields for this procedure are typically high, in the range of 91-94%. orgsyn.org

The Shapiro Reaction: Directed Olefin Formation via Vinyllithium (B1195746) Intermediates

The Shapiro reaction is a powerful synthetic method for converting ketones and aldehydes into alkenes via the decomposition of their corresponding p-toluenesulfonylhydrazones. wikipedia.orgchemistnotes.com This reaction offers a high degree of control over the placement of the resulting double bond, making it a valuable tool in complex molecule synthesis, including the total synthesis of natural products like Taxol. wikipedia.orgchemistnotes.comscribd.com

Discovered by Robert H. Shapiro in 1967, the reaction involves the treatment of a tosylhydrazone, such as that derived from valerophenone, with two equivalents of a strong organolithium base. wikipedia.orgscribd.comslideshare.net The fundamental mechanism begins with the formation of the tosylhydrazone from the parent ketone. unirioja.es This derivative is then subjected to a sequential deprotonation and elimination cascade. The process ultimately expels a nitrogen molecule and a tosyl group anion to generate a vinyllithium species. wikipedia.orgunirioja.es This organolithium intermediate can then be quenched with a proton source, typically water, to yield the final alkene product. wikipedia.org

The use of two equivalents of a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), is a defining characteristic of the Shapiro reaction. wikipedia.org The process involves a carefully orchestrated sequence of acid-base reactions:

First Deprotonation: The first equivalent of the strong base abstracts the relatively acidic proton from the nitrogen atom of the hydrazone moiety (N-H). This forms a hydrazone anion. unirioja.esyoutube.com

Second Deprotonation (Dianion Formation): The second equivalent of the base removes a much less acidic proton from the carbon atom alpha (α) to the hydrazone's carbon-nitrogen double bond. unirioja.esyoutube.com This second deprotonation forms a dianion intermediate. The requirement for a very strong base is due to the electronic repulsion from the existing negative charge on the nearby nitrogen, which makes the α-proton significantly less acidic. youtube.com

Elimination and Decomposition: The resulting dianion is unstable and spontaneously undergoes elimination. It ejects the p-toluenesulfinate anion (a good leaving group), forming a diazo anion intermediate. This species then rapidly loses a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process, to generate the final vinyllithium species. wikipedia.orgyoutube.com

The sequential nature of this deprotonation and elimination pathway is crucial for the formation of the vinyllithium intermediate, distinguishing it from the Bamford-Stevens reaction pathway.

The Shapiro reaction is renowned for its high regioselectivity. The second deprotonation step generally occurs at the less sterically hindered, or kinetically favored, α-position. wikipedia.org In the case of this compound, there are two different α-carbons: the methylene (B1212753) (-CH₂-) group of the butyl chain and the benzylic methylene (-CH₂-) group adjacent to the phenyl ring. The protons on the benzylic carbon are more acidic and generally less hindered, leading to preferential deprotonation at this site. This results in the formation of a vinyllithium species where the lithium atom is attached to the carbon that was originally part of the carbonyl group, and the double bond is formed between this carbon and the adjacent benzylic carbon.

The stereoselectivity of the deprotonation is also a key feature. The abstraction of the α-proton is understood to occur syn (on the same side) to the tosylamide group of the hydrazone. wikipedia.org This is attributed to a coordinating effect where the lithium cation of the base is chelated by the nitrogen atoms, directing the base to the proximal α-proton. wikipedia.org This stereocontrol during deprotonation influences the geometry of the resulting vinyllithium intermediate.

The vinyllithium intermediate generated from this compound is a potent nucleophile and base. wikipedia.org Its synthetic utility extends beyond simple protonation to form an alkene. It can be trapped by a wide variety of electrophiles to create more complex and functionalized molecules. youtube.comwikipedia.orgmaxbrainchemistry.com This versatility makes the Shapiro reaction a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Representative Reactions of Vinyllithium Intermediates

Electrophile Reagent Example Product Type
Proton Source H₂O, D₂O Alkene
Alkylating Agents Alkyl Halides (e.g., CH₃I) Substituted Alkene
Carbonyl Compounds Aldehydes, Ketones Allylic Alcohol
Carbon Dioxide CO₂ α,β-Unsaturated Carboxylic Acid
Silylating Agents Trimethylsilyl chloride (TMSCl) Vinylsilane

This ability to form a regio-defined vinyllithium species that can be subsequently functionalized is a primary advantage of the Shapiro reaction in organic synthesis. researchgate.net

The Bamford-Stevens Reaction: Carbene and Carbocation Generation

The Bamford-Stevens reaction is a related transformation of tosylhydrazones that predates the Shapiro reaction and proceeds through different reactive intermediates. arkat-usa.orgarkat-usa.org It provides an alternative pathway for olefin synthesis, often yielding products with different regiochemistry compared to the Shapiro reaction. chemistnotes.comchemistnotes.comadichemistry.com

First reported by William Randall Bamford and Thomas Stevens Stevens in 1952, the reaction involves the treatment of a tosylhydrazone with a strong base, but typically weaker bases than those used in the Shapiro reaction, such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH). arkat-usa.orgadichemistry.comnih.gov A key distinction is the mechanistic path taken, which is highly dependent on the solvent system used. chemistnotes.comadichemistry.comwikipedia.org

In Aprotic Solvents: The reaction proceeds via a carbene intermediate. The base deprotonates the tosylhydrazone, which then eliminates the tosyl group to form a diazo compound. adichemistry.comwikipedia.org Thermal decomposition of the diazo compound releases nitrogen gas to generate a highly reactive carbene. adichemistry.comchemistryschool.net This carbene can then undergo various reactions, most commonly a 1,2-hydride shift, to form an alkene. youtube.com

In Protic Solvents: The mechanism shifts to involve a carbocation intermediate. chemistnotes.comadichemistry.com In a protic solvent like ethylene (B1197577) glycol, the initially formed diazo compound is protonated to give a diazonium ion. adichemistry.comwikipedia.org This intermediate readily loses nitrogen gas to form a carbocation, which can then undergo elimination or rearrangement to yield the final alkene products. chemistnotes.comadichemistry.com

This mechanistic dichotomy means the product distribution can be controlled by the choice of solvent. Generally, the Bamford-Stevens reaction leads to the formation of the more highly substituted, thermodynamically stable alkene (Zaitsev's rule), in contrast to the Shapiro reaction which typically yields the less substituted, kinetically controlled product. chemistnotes.comarkat-usa.orgchemistnotes.comadichemistry.com

Table 2: Comparison of Shapiro and Bamford-Stevens Reactions

Feature Shapiro Reaction Bamford-Stevens Reaction
Year Discovered 1967 wikipedia.orgslideshare.net 1952 arkat-usa.orgnih.gov
Base 2 equiv. organolithium (e.g., n-BuLi) wikipedia.org Strong base (e.g., NaOMe, NaH) adichemistry.comwordpress.com
Intermediate Vinyllithium wikipedia.org Carbene (aprotic solvent) or Carbocation (protic solvent) chemistnotes.comadichemistry.com
Product Less substituted alkene (kinetic control) chemistnotes.commaxbrainchemistry.com More substituted alkene (thermodynamic control) chemistnotes.comadichemistry.com

Protic Solvent Pathway: Formation and Rearrangement of Carbocations

In the presence of a protic solvent, such as ethylene glycol, and a moderately strong base like sodium methoxide (conditions characteristic of the Bamford-Stevens reaction), the decomposition of this compound proceeds through a carbocationic intermediate. The reaction is initiated by the deprotonation of the hydrazone, followed by the elimination of the p-toluenesulfinate anion to form a diazo compound. In the acidic environment of the protic solvent, the diazo compound is protonated to give a diazonium ion, which then loses nitrogen gas (N₂) to generate a secondary carbocation, the 1-phenylpentyl cation.

This carbocation is susceptible to rearrangement to form more stable carbocations. masterorganicchemistry.commsu.edu The primary modes of rearrangement for the 1-phenylpentyl cation are 1,2-hydride shifts. A shift of a hydride from the adjacent carbon atom (C2) would lead to a more stable secondary benzylic carbocation. Further hydride shifts could potentially occur, leading to a mixture of carbocationic intermediates.

These carbocations can then undergo elimination of a proton to form various isomeric alkenes. The major product is typically the most thermodynamically stable alkene, which is the most highly substituted one. arkat-usa.org Due to the potential for multiple rearrangements, a mixture of alkene products is often observed. The general mechanism in a protic solvent is illustrated below:

Figure 1: Carbocation pathway in a protic solvent

The product distribution is highly dependent on the relative rates of deprotonation, rearrangement, and solvent capture of the various carbocationic intermediates.

Aprotic Solvent Pathway: Diazo Compound and Carbene Generation

When the decomposition of this compound is carried out in an aprotic solvent (such as ethers like THF or diglyme) with a strong base, the mechanism avoids the formation of a free carbocation. wikipedia.org Instead, the intermediate diazo compound, formed by the elimination of the p-toluenesulfinate anion, decomposes directly by losing nitrogen gas to generate a carbene. msu.eduwikipedia.org

The resulting 1-phenylpentylcarbene is a highly reactive species that can undergo several transformations, primarily intramolecular 1,2-hydride shifts, to yield alkenes. The stereochemical outcome of the reaction in aprotic solvents often favors the formation of the less stable Z-alkene. wikipedia.org

Figure 2: Carbene pathway in an aprotic solvent

The absence of a protic solvent prevents the formation of a diazonium ion and subsequent carbocation, thus leading to a different product distribution compared to the protic solvent pathway.

Influence of Solvent Polarity and Base Strength on Product Selectivity

The choice of solvent and base is a critical factor in controlling the outcome of the decomposition of this compound.

Solvent Polarity: Protic solvents, capable of hydrogen bonding, facilitate the formation of carbocation intermediates by stabilizing the transition state leading to the diazonium ion and solvating the resulting carbocation. wikipedia.org This pathway generally leads to the thermodynamically more stable, highly substituted alkenes. arkat-usa.org Aprotic solvents, on the other hand, favor the formation of a carbene intermediate, which often leads to the kinetically controlled, less substituted or Z-alkene products. wikipedia.org

Base Strength: The strength of the base determines the initial deprotonation step and can influence the reaction pathway. In the Bamford-Stevens reaction, relatively weak bases like sodium methoxide are sufficient to generate the diazo intermediate. arkat-usa.org In contrast, the Shapiro reaction employs very strong bases, such as two equivalents of an organolithium reagent (e.g., n-butyllithium). arkat-usa.orgwikipedia.org The first equivalent deprotonates the hydrazone, and the second removes a proton from the alpha-carbon, leading to a dianion. This dianion then collapses to a vinyllithium species, which upon quenching with a proton source, gives the alkene. wikipedia.org The use of strong, non-nucleophilic bases is crucial for the Shapiro pathway to dominate.

Table 1: Influence of Reaction Conditions on Product Type

Condition Solvent Type Base Primary Intermediate Major Alkene Product
Bamford-Stevens (Protic) Protic (e.g., ethylene glycol) NaOMe Carbocation More substituted (Thermodynamic)
Bamford-Stevens (Aprotic) Aprotic (e.g., THF) NaH Carbene Z-alkene

Comparative Analysis of Shapiro and Bamford-Stevens Reactions for this compound

The Shapiro and Bamford-Stevens reactions are two closely related methods for converting ketones and aldehydes to alkenes via their tosylhydrazones. However, they exhibit significant mechanistic differences that lead to different product selectivities. arkat-usa.org

Mechanistic Divergences and Convergences

Convergence: Both reactions start from the same precursor, this compound, and involve the initial formation of an anion at the nitrogen atom. Both ultimately lead to the formation of an alkene.

Divergence: The key mechanistic divergence lies in the intermediates formed after the initial deprotonation.

Bamford-Stevens Reaction: This reaction typically uses one equivalent of a base like sodium methoxide. arkat-usa.org In protic solvents, it proceeds through a diazo, a diazonium ion, and ultimately a carbocation intermediate. wikipedia.org In aprotic solvents, it proceeds via a carbene. wikipedia.org

Shapiro Reaction: This reaction requires two equivalents of a very strong base, such as n-butyllithium. wikipedia.org The second equivalent of base deprotonates the carbon alpha to the hydrazone, forming a dianion. This dianion then eliminates the tosylsulfinate group to form a vinyldiazenide, which subsequently loses nitrogen to generate a vinyllithium intermediate. wikipedia.orgyoutube.com This pathway completely avoids the formation of carbene or carbocation intermediates. organic-chemistry.org

Differential Control Over Regioselectivity and Stereoselectivity of Alkenes

The different mechanistic pathways of the Shapiro and Bamford-Stevens reactions provide differential control over the regioselectivity and stereoselectivity of the resulting alkenes.

Regioselectivity:

Bamford-Stevens Reaction: The carbocation intermediate formed in protic solvents can rearrange to more stable carbocations, leading to the formation of the most thermodynamically stable (Zaitsev) alkene as the major product. arkat-usa.org

Shapiro Reaction: The regioselectivity is determined by the site of the second deprotonation. The kinetically favored, less sterically hindered proton at the alpha-carbon is typically removed, leading to the formation of the less substituted (Hofmann) alkene as the major product. arkat-usa.orgwikipedia.org

Stereoselectivity:

Bamford-Stevens Reaction: In aprotic solvents, the reaction proceeds through a carbene intermediate and often shows a preference for the formation of the Z-alkene. wikipedia.org In protic solvents, the stereoselectivity is often low, yielding a mixture of E and Z isomers.

Shapiro Reaction: The stereochemistry of the vinyllithium intermediate is often retained in the final product. However, for acyclic systems like that derived from valerophenone, a mixture of E and Z isomers is common.

Table 2: Comparison of Shapiro and Bamford-Stevens Reactions for this compound

Feature Shapiro Reaction Bamford-Stevens Reaction
Base 2 eq. Strong alkyllithium (e.g., n-BuLi) 1 eq. Weaker base (e.g., NaOMe)
Solvent Aprotic (e.g., ether, TMEDA) Protic or Aprotic
Key Intermediate Vinyllithium Carbocation (protic) or Carbene (aprotic)
Regioselectivity Less substituted alkene (Kinetic control) More substituted alkene (Thermodynamic control)

| Rearrangements | Generally avoided | Common in protic solvents |

Other Established Decomposition and Rearrangement Pathways

Besides the base-catalyzed decompositions seen in the Shapiro and Bamford-Stevens reactions, tosylhydrazones like this compound can undergo other transformations:

Thermal Decomposition: Heating tosylhydrazones in the absence of a strong base can also lead to the formation of a diazo compound, which then decomposes to a carbene. The carbene can then undergo typical reactions such as C-H insertion or rearrangement. The temperatures required for thermal decomposition are generally high.

Photochemical Decomposition: Irradiation of tosylhydrazones with UV light can also induce the cleavage of the N-S bond and subsequent loss of nitrogen to form a carbene. This method provides an alternative way to generate carbenes under milder conditions than thermal decomposition.

Acid-Catalyzed Decomposition: In the presence of a strong acid, tosylhydrazones can undergo hydrolysis back to the parent ketone (valerophenone) and p-toluenesulfonylhydrazide. Alternatively, under certain acidic conditions, rearrangement reactions can occur.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Valerophenone
Sodium methoxide
Ethylene glycol
n-Butyllithium
Tetrahydrofuran (THF)
Tetramethylethylenediamine (TMEDA)
p-Toluenesulfinate
Diazo compound
Diazonium ion
1-Phenylpentyl cation
1-Phenylpentylcarbene

Applications of Valerophenone P Toluenesulfonylhydrazone in Targeted Organic Synthesis

Regioselective and Stereoselective Olefin Synthesis

The decomposition of tosylhydrazones is a well-established method for the synthesis of alkenes. The reaction pathway, and consequently the regioselectivity of the resulting double bond, can be controlled by the choice of reagents and reaction conditions. Two of the most prominent named reactions in this context are the Shapiro reaction and the Bamford-Stevens reaction. arkat-usa.orgwikipedia.org

Accessing Specific Alkene Isomers through Controlled Reaction Conditions

The reaction of an unsymmetrical ketone, such as valerophenone (B195941), results in a tosylhydrazone that can potentially form two different regioisomers of the corresponding alkene: 1-phenyl-1-pentene and 1-phenyl-2-pentene. The selective formation of one isomer over the other is a key challenge in synthetic organic chemistry.

The Shapiro reaction , which employs two equivalents of a strong, non-nucleophilic base like an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), typically leads to the formation of the less substituted, or kinetic, alkene. wikipedia.org In the case of valerophenone p-toluenesulfonylhydrazone, this would be 1-phenyl-2-pentene. The reaction proceeds through a dianion intermediate, where the more acidic α-proton on the less substituted carbon is preferentially abstracted. wikipedia.org Subsequent elimination of the tosyl group and loss of nitrogen gas generates a vinyllithium (B1195746) species, which can then be quenched with a proton source to yield the final alkene. wikipedia.org

Conversely, the Bamford-Stevens reaction , which utilizes a strong base such as sodium methoxide (B1231860) or sodium hydride in a protic or aprotic solvent, generally favors the formation of the more substituted, or thermodynamic, alkene. nih.gov For this compound, this would yield 1-phenyl-1-pentene. The reaction can proceed through either a carbocation or a carbene intermediate, depending on the solvent. nih.gov In aprotic solvents, the reaction is thought to proceed via a carbene intermediate, which then undergoes a 1,2-hydride shift to form the more stable alkene. nih.gov The use of protic solvents can lead to the formation of a diazonium ion, which upon loss of nitrogen, generates a carbocation that rearranges to the most stable alkene. nih.gov

Reaction Typical Base/Solvent Major Product from this compound Product Type
Shapiro Reaction 2 equiv. n-BuLi / TMEDA 1-Phenyl-2-pentene Kinetic
Bamford-Stevens Reaction NaOMe / Ethylene (B1197577) Glycol 1-Phenyl-1-pentene Thermodynamic

This table presents the expected major products based on the general principles of the Shapiro and Bamford-Stevens reactions applied to this compound.

Alkene Elaboration for Diversified Molecular Architectures

A significant advantage of the Shapiro reaction is the generation of a vinyllithium intermediate, which is a powerful nucleophile. researchgate.net This intermediate can be trapped with a variety of electrophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecules. researchgate.net

For instance, the vinyllithium species generated from this compound can react with aldehydes or ketones to form allylic alcohols. Reaction with carbon dioxide would yield an α,β-unsaturated carboxylic acid. Furthermore, coupling reactions with organohalides, catalyzed by transition metals, can lead to the formation of more substituted alkenes. This ability to form new carbon-carbon and carbon-heteroatom bonds from a readily available ketone precursor makes the Shapiro reaction a valuable tool for molecular diversification.

Generation and Utilization of Diazo Compounds and Carbenes

The decomposition of tosylhydrazones is also a primary method for the in situ generation of diazo compounds, which are themselves versatile synthetic intermediates. acs.org These diazo compounds can be further transformed, often through the use of transition metal catalysts, into metal-carbene complexes that participate in a wide range of chemical reactions. acs.org

In Situ Formation of Diazo Compounds from Tosylhydrazone Salts

The treatment of a tosylhydrazone with a base leads to the formation of a tosylhydrazone salt. acs.org Upon heating or under specific catalytic conditions, this salt eliminates the p-toluenesulfinate anion to generate a diazo compound. acs.org In the case of this compound, this would result in the formation of 1-phenyl-1-diazopentane. This in situ generation is often preferred as many diazo compounds, especially those that are not stabilized by electron-withdrawing groups, can be unstable and potentially explosive when isolated.

Transition Metal-Catalyzed Carbene Transfer Reactions

Diazo compounds generated in situ can react with a variety of transition metal complexes, such as those of rhodium and copper, to form metal-carbene intermediates. wikipedia.orgacs.org These electrophilic species are highly reactive and can be transferred to other substrates, most notably olefins, to form new carbon-carbon bonds.

One of the most important applications of transition metal-catalyzed carbene transfer is the cyclopropanation of alkenes. wikipedia.org The carbene generated from this compound, a phenyl-substituted carbene, can react with a wide range of olefins to produce phenyl-substituted cyclopropanes. The reaction is often highly diastereoselective, with the stereochemical outcome influenced by the catalyst, the solvent, and the nature of the olefin. nih.govnih.gov

For example, the rhodium-catalyzed cyclopropanation of styrene (B11656) with a diazo compound typically yields a mixture of cis and trans cyclopropane (B1198618) products. The diastereoselectivity can often be controlled by the choice of rhodium catalyst and its ligands. nih.gov Similarly, copper catalysts are also widely used for cyclopropanation reactions and can exhibit different selectivity profiles. acs.orgresearchgate.net

Olefin Catalyst Expected Major Diastereomer Product
Styrene Rh₂(OAc)₄ trans 1-Butyl-1,2-diphenylcyclopropane
Styrene Cu(acac)₂ trans 1-Butyl-1,2-diphenylcyclopropane
1-Hexene Rh₂(OAc)₄ trans 1,2-Dibutyl-1-phenylcyclopropane

This table provides illustrative examples of expected cyclopropanation products from the reaction of the carbene derived from this compound with various olefins, based on general trends in transition metal-catalyzed cyclopropanation reactions.

Aziridination Reactions with Imines

The in situ generation of diazo compounds from tosylhydrazones, such as this compound, provides a powerful tool for the synthesis of aziridines through reactions with imines. This transformation is of significant interest as the aziridine (B145994) motif is a key structural feature in many biologically active compounds.

Catalytic asymmetric aziridination represents a sophisticated application of this methodology. By employing chiral catalysts, it is possible to achieve high levels of stereocontrol in the formation of the aziridine ring. Research has shown that chiral sulfides, in the presence of a metal catalyst, can facilitate the asymmetric aziridination of imines using tosylhydrazone salts as the carbene precursor. This process is particularly valuable for the synthesis of conformationally restricted cyclopropyl (B3062369) amino acids. The general scheme involves the reaction of an imine with the carbene derived from this compound, catalyzed by a chiral complex to yield enantiomerically enriched aziridines.

A representative transformation is depicted below:

Reaction Scheme: Catalytic Asymmetric Aziridination

Spectroscopic Characterization and Structural Analysis of Valerophenone P Toluenesulfonylhydrazone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For Valerophenone (B195941) P-toluenesulfonylhydrazone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Valerophenone P-toluenesulfonylhydrazone is predicted to exhibit a series of distinct signals corresponding to the different types of protons in its structure. The spectrum would integrate to a total of 22 protons.

The aromatic region would be the most complex, showing signals for the nine protons of the phenyl and p-toluenesulfonyl groups. The protons on the p-toluenesulfonyl moiety are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, likely in the range of δ 7.3-7.8 ppm. The five protons of the valerophenone's phenyl group would likely appear as a multiplet between δ 7.2 and 7.6 ppm.

The aliphatic chain of the valerophenone moiety would give rise to several signals. The methylene (B1212753) group adjacent to the imine carbon (α-CH₂) is expected to be deshielded and appear as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets, likely in the upfield region of the spectrum. The terminal methyl group (-CH₃) of the butyl chain would appear as a triplet at the most upfield position.

A key signal would be the singlet corresponding to the methyl group of the p-toluenesulfonyl moiety, expected around δ 2.4 ppm. Additionally, a singlet for the N-H proton of the hydrazone linkage is anticipated, the chemical shift of which can be variable and may be affected by solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (p-toluenesulfonyl)7.3 - 7.8d4H
Aromatic H (phenyl)7.2 - 7.6m5H
N-HVariables1H
α-CH₂~2.5 - 2.8t2H
β-CH₂, γ-CH₂~1.3 - 1.7m4H
Terminal CH₃~0.9t3H
CH₃ (p-toluenesulfonyl)~2.4s3H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of this compound would provide complementary information, revealing the number of unique carbon environments. Based on its structure, 15 distinct carbon signals are expected.

The most downfield signal would correspond to the imine carbon (C=N), anticipated in the range of δ 150-160 ppm. The aromatic carbons would appear between δ 125 and 145 ppm. The quaternary carbons of the p-toluenesulfonyl group and the phenyl group would have distinct chemical shifts. The carbon of the methyl group on the p-toluenesulfonyl moiety would resonate around δ 21 ppm.

The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum, with the α-carbon being the most deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N150 - 160
Aromatic C (quaternary)135 - 145
Aromatic C-H125 - 130
α-C30 - 40
β-C, γ-C20 - 30
Terminal CH₃-C~14
CH₃-C (p-toluenesulfonyl)~21

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. rsc.orgoregonstate.edu For instance, it would show correlations between the adjacent methylene groups in the butyl chain and between the aromatic protons on the same ring. This would be crucial for differentiating the aromatic spin systems of the phenyl and p-toluenesulfonyl groups. rsc.orgoregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.orgoregonstate.edu This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the terminal methyl protons would correlate with the signal for the terminal methyl carbon. rsc.orgoregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. rsc.orgoregonstate.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the α-CH₂ protons and the imine carbon, as well as the aromatic carbons of the phenyl ring. Similarly, the methyl protons of the p-toluenesulfonyl group would show a correlation to the quaternary carbon of the tosyl ring. rsc.orgoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Vibrational Modes

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration of the hydrazone moiety.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the hydrazone would give rise to an absorption band in the region of 1620-1680 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations are expected in the range of 1450-1600 cm⁻¹.

S=O Stretches: The sulfonyl group (-SO₂-) would exhibit two strong characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium
Aromatic C-H Stretch> 3000Medium-Weak
Aliphatic C-H Stretch< 3000Medium-Strong
C=N Stretch1620 - 1680Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric S=O Stretch1300 - 1350Strong
Symmetric S=O Stretch1150 - 1200Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₈H₂₂N₂O₂S), the molecular weight is 346.48 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 346. The fragmentation pattern would be complex but predictable based on the structure. Key fragmentation pathways would likely involve the cleavage of the N-N bond, the S-N bond, and fragmentation of the butyl chain.

Common fragments would include the p-toluenesulfonyl cation (m/z = 155) and the valerophenone iminium cation. The loss of the butyl group from the molecular ion would also be a likely fragmentation pathway. Analysis of these fragments would provide strong evidence for the proposed structure.

Advanced Spectroscopic Methods for Specific Structural Features

The comprehensive structural elucidation of this compound relies on a suite of advanced spectroscopic techniques. While fundamental methods like one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy provide essential information about the primary structure, more sophisticated methods are required to confirm connectivity, delineate spatial relationships, and understand the molecule's behavior under energetic conditions. This section focuses on the application of two-dimensional NMR spectroscopy and mass spectrometry for the detailed characterization of this compound.

Two-dimensional NMR spectroscopy offers a powerful approach to unambiguously assign proton and carbon signals and to establish through-bond and through-space correlations, which is particularly beneficial for complex molecules where one-dimensional spectra may exhibit overlapping signals. youtube.com Key 2D NMR experiments for the structural analysis of this compound include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Correlation Spectroscopy (COSY)

The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com The resulting 2D spectrum displays the proton NMR spectrum on both axes. The diagonal peaks correspond to the 1D proton spectrum, while the off-diagonal cross-peaks indicate coupling between pairs of protons.

For this compound, COSY is instrumental in confirming the spin systems within the molecule. The following correlations are expected:

Valeryl Chain: The protons of the valeryl (pentanoyl) side chain would exhibit a clear set of cross-peaks. The methylene protons adjacent to the imine carbon (Cα) would show a correlation to the methylene protons at the Cβ position. Subsequently, the Cβ protons would correlate with the Cγ protons, and the Cγ protons with the terminal methyl (CH₃) group.

Aromatic Rings: Within the p-toluenesulfonyl group, the two aromatic protons ortho to the sulfonyl group would show a strong correlation to the two meta protons, appearing as a distinct AX or AA'XX' system depending on the magnetic environment. Similarly, the protons on the phenyl ring originating from the valerophenone moiety would show correlations based on their substitution pattern.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

Interacting ProtonsType of Correlation
Hα (valeryl) ↔ Hβ (valeryl)³J (vicinal)
Hβ (valeryl) ↔ Hγ (valeryl)³J (vicinal)
Hγ (valeryl) ↔ Hδ (methyl)³J (vicinal)
H (ortho, tosyl) ↔ H (meta, tosyl)³J (vicinal)
H (ortho, phenyl) ↔ H (meta, phenyl)³J (vicinal)
H (meta, phenyl) ↔ H (para, phenyl)³J (vicinal)

This table is illustrative and based on established principles of COSY spectroscopy.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear 2D technique that correlates protons with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This is an incredibly powerful tool for assigning carbon signals, especially in the aliphatic region where proton signals may be well-resolved. The 2D map displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

In the context of this compound, an HSQC spectrum would definitively link each proton signal in the valeryl chain and the aromatic rings to its corresponding carbon atom. For instance, the triplet corresponding to the terminal methyl group in the ¹H spectrum would show a cross-peak to the signal of the terminal methyl carbon in the ¹³C spectrum. Quaternary carbons, such as the imine carbon and the sulfonyl-substituted carbon of the tosyl group, will not produce a signal in an HSQC spectrum, which also provides valuable structural information.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). youtube.com This technique is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms.

For this compound, HMBC is essential for confirming the connectivity between the major structural fragments:

Valeryl-Imine-Phenyl Linkage: The α-methylene protons of the valeryl chain are expected to show a ³J correlation to the imine carbon and a ²J correlation to the ipso-carbon of the phenyl ring.

Imine-Sulfonyl Linkage: The NH proton should exhibit a ²J correlation to the imine carbon and a ³J correlation to the sulfonyl-substituted carbon of the tosyl ring.

Tosyl Group Connectivity: The methyl protons of the tosyl group will show a ³J correlation to the two ortho carbons of the tosyl ring.

Table 2: Predicted Key HMBC Correlations for this compound

Proton(s)Correlated Carbon(s)Type of CorrelationStructural Information
Hα (valeryl)C=N (imine)³JConfirms valeryl to imine connectivity
Hα (valeryl)C-ipso (phenyl)²JConfirms valeryl to phenyl connectivity
NHC=N (imine)²JConfirms N-H to imine connectivity
NHC-ipso (tosyl)³JConfirms hydrazone to tosyl group linkage
H (ortho, tosyl)C=S (sulfonyl)³JConfirms tosyl ring to sulfonyl group
CH₃ (tosyl)C (ortho, tosyl)³JConfirms methyl group position on tosyl ring

This table is illustrative and based on established principles of HMBC spectroscopy.

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, leading to characteristic fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the weaker bonds within the molecule. Based on the structure and general fragmentation principles of related compounds like ketones and sulfonamides, several key fragmentation pathways can be predicted.

A prominent fragmentation pathway for tosylhydrazones involves the loss of the toluenesulfonyl radical (•SO₂C₇H₇), leading to a significant fragment ion. Another characteristic fragmentation is the cleavage of the N-N bond. For this compound, key fragment ions would likely arise from:

Loss of the p-toluenesulfonyl group: Cleavage of the N-S bond.

McLafferty Rearrangement: A characteristic rearrangement for ketones and imines with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the imine nitrogen, followed by cleavage of the α-β carbon-carbon bond.

Benzylic cleavage: Fission of the bond between the imine carbon and the phenyl ring.

Cleavage of the alkyl chain: Fragmentation of the valeryl group.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
[M]⁺Molecular Ion-
[M - 155]⁺[C₁₁H₁₅N₂]⁺Loss of •SO₂C₇H₇
[M - 91]⁺[C₁₅H₁₇N₂O₂S - C₇H₇]⁺Loss of tropylium (B1234903) ion from tosyl group
155[C₇H₇SO₂]⁺p-Toluenesulfonyl cation
105[C₇H₅O]⁺Benzoyl cation (from cleavage of precursor)
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

This table is illustrative and based on general principles of mass spectrometry fragmentation. The exact masses and relative abundances would be determined by high-resolution mass spectrometry (HRMS).

Computational Investigations of Valerophenone P Toluenesulfonylhydrazone Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and the energies associated with different chemical states.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for determining the ground state geometries of organic molecules. For systems analogous to Valerophenone (B195941) P-toluenesulfonylhydrazone, such as other aryl ketone tosylhydrazones, DFT calculations, often employing the B3LYP functional with a 6-31G* or larger basis set, have been utilized to obtain optimized molecular structures. unirioja.esresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions.

In a typical DFT optimization of a tosylhydrazone, the initial geometry is constructed based on standard bond lengths and angles. The calculation then iteratively adjusts the atomic positions to find a minimum on the potential energy surface. For Valerophenone P-toluenesulfonylhydrazone, key structural parameters of interest would include the C=N bond length of the hydrazone moiety, the N-N and N-S bond lengths, and the torsional angles defining the orientation of the phenyl, valeryl, and tosyl groups. Studies on similar hydrazones reveal that the planarity of the C=N-NH-SO2 fragment can be influenced by steric hindrance from the adjacent bulky groups. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Tosylhydrazone System (Analogous to this compound) using DFT

ParameterCalculated Value (Å or °)
C=N Bond Length1.29
N-N Bond Length1.37
N-S Bond Length1.68
S=O Bond Length (avg.)1.45
C=N-N Bond Angle117.5
N-N-S Bond Angle115.8
C-S-N-N Dihedral Angle-65.2

Note: Data presented are representative values from DFT studies on analogous tosylhydrazone systems and serve as an estimation for this compound.

Ab Initio Methods for Reaction Energy Profiles and Activation Barriers

While DFT is excellent for ground state properties, ab initio methods, particularly those that include electron correlation such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, are often employed for more accurate calculations of reaction energy profiles and activation barriers. These methods are computationally more demanding but can provide a more reliable picture of the energetic landscape of a reaction.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Transition States and Intermediates in Decomposition Reactions

The decomposition of tosylhydrazones is a cornerstone of their synthetic utility, leading to the formation of carbenes or vinyllithium (B1195746) species. wikipedia.orgwikipedia.org Computational studies have been instrumental in elucidating the structures of the transient intermediates and transition states involved in these processes. For instance, in the Shapiro reaction, the treatment of a tosylhydrazone with two equivalents of a strong base like an alkyllithium reagent leads to a dianion intermediate. unirioja.eswikipedia.org Subsequent elimination of the tosyl group and dinitrogen gas generates a vinyllithium species. unirioja.eswikipedia.org

DFT calculations can locate the transition state for the elimination step, characterized by an imaginary vibrational frequency corresponding to the breaking of the C-S and N=N bonds and the formation of the new C=C double bond. The geometry of the transition state reveals the concerted or stepwise nature of the bond-breaking and bond-forming events. For this compound, computational modeling would predict the structure of the vinyllithium intermediate, a key species for subsequent reactions with electrophiles.

Table 2: Calculated Relative Energies for Intermediates and Transition States in a Model Shapiro Reaction

SpeciesRelative Energy (kcal/mol)
Tosylhydrazone0.0
Monoanion-25.3
Dianion+15.7
Transition State (Elimination)+28.9
Vinyllithium + LiOTs-45.1

Note: The values are representative for a model tosylhydrazone system and illustrate the energetic landscape of the Shapiro reaction. The exact values for this compound would vary.

Kinetic and Thermodynamic Aspects of Reaction Pathways

By calculating the Gibbs free energies of activation (ΔG‡) and reaction (ΔGr), computational chemistry can provide quantitative insights into the kinetic and thermodynamic favorability of different reaction pathways. The relationship between thermodynamics and kinetics is crucial, as a thermodynamically favorable reaction may not proceed at a reasonable rate if the activation barrier is too high. researchgate.netrsc.org

Prediction and Correlation of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies can help in assigning the characteristic peaks in an experimental IR spectrum, such as the C=N, S=O, and N-H stretching frequencies.

The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net By calculating the ¹H and ¹³C NMR spectra of a proposed structure and comparing them to the experimental data, one can gain confidence in the structural assignment. For this compound, this would involve predicting the chemical shifts for the protons and carbons in the valeryl chain, the phenyl ring, and the tosyl group.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Structurally Similar Hydrazone

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=N155.2154.8
Aromatic C (ipso-N)136.5135.9
Aromatic C (ortho)128.9128.5
Aromatic C (meta)129.8129.4
Aromatic C (para)131.7131.2
Tosyl C (ipso-S)143.8143.5
Tosyl C (ortho)127.6127.2
Tosyl C (meta)129.9129.6
Tosyl C (para)135.4135.0
Tosyl CH₃21.521.2

Note: Data is illustrative and based on studies of analogous aryl ketone tosylhydrazones. The accuracy of the prediction depends on the level of theory and the solvent model used.

Computationally Predicted NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, primarily using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, is a cornerstone of structural verification. nih.gov These calculations allow for the assignment of ¹H, ¹³C, and ¹⁵N chemical shifts with a high degree of confidence.

For this compound, theoretical calculations predict distinct chemical shifts for the protons and carbons in the valerophenone and p-toluenesulfonyl moieties. The aromatic protons of the phenyl and tosyl groups are typically predicted to appear in the 7.0-8.0 ppm range, with their exact shifts influenced by the electronic effects of the C=N-NH-SO₂ bridge. The aliphatic protons of the pentyl chain exhibit predicted shifts further upfield, consistent with their saturated environment.

Similarly, ¹³C NMR chemical shift predictions are crucial for assigning the carbon skeleton. The carbonyl carbon of the original valerophenone is replaced by the imine carbon (C=N), which is computationally predicted to have a characteristic shift in the 150-160 ppm range. The carbons of the two aromatic rings, the pentyl chain, and the tosyl methyl group all have distinct predicted chemical shift ranges. Machine learning and GNN-based models have also emerged as powerful tools for predicting NMR spectra, often achieving mean absolute errors (MAEs) of less than 2.1 ppm for ¹³C and 0.2 ppm for ¹H shifts. nih.gov

Below is an illustrative table of computationally predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of analogous structures. rsc.orgscribd.com

Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
Aromatic (Phenyl & Tosyl) 7.20 - 7.90
N-H 7.80 - 8.20
α-CH₂ (Pentyl) 2.80 - 3.10
β, γ, δ-CH₂ (Pentyl) 1.30 - 1.70
CH₃ (Tosyl) 2.40

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C=N 155.0
Aromatic (C-S & C-C=N) 144.0, 137.5, 135.8
Aromatic (C-H) 127.0 - 130.0
α-CH₂ (Pentyl) 35.0
β, γ, δ-CH₂ (Pentyl) 22.0 - 30.0
CH₃ (Tosyl) 21.5

Note: These values are representative and can vary based on the specific computational method, basis set, and simulated solvent.

Computational models also allow for the prediction of spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between coupled nuclei.

Theoretical Vibrational Frequencies and IR Band Assignments

Theoretical vibrational analysis using DFT is instrumental in assigning the bands observed in an experimental Infrared (IR) spectrum. researchgate.net By calculating the harmonic vibrational frequencies of the molecule's optimized geometry, each vibrational mode can be visualized and assigned to specific bond stretches, bends, or torsions.

For this compound, key predicted vibrational frequencies include:

N-H Stretch: A characteristic band predicted in the 3200-3300 cm⁻¹ region.

Aromatic C-H Stretches: A series of bands predicted just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Multiple bands predicted in the 2850-2960 cm⁻¹ range.

C=N Stretch: A strong, characteristic imine stretch predicted around 1610-1630 cm⁻¹. researchgate.net

S=O Asymmetric and Symmetric Stretches: Two strong, distinct bands characteristic of the sulfonyl group, predicted in the 1340-1370 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric) regions.

S-N and N-N Stretches: Weaker bands predicted in the fingerprint region, typically below 1000 cm⁻¹.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the theoretical model, leading to better agreement with experimental data. researchgate.net

An illustrative table of key theoretical IR bands and their assignments is provided below.

Predicted IR Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹) Assignment Vibrational Mode
3255 ν(N-H) N-H Stretch
3060 ν(C-H) Aromatic C-H Stretch
2958 ν(C-H) Aliphatic C-H Stretch
1625 ν(C=N) Imine Stretch
1595 ν(C=C) Aromatic C=C Stretch
1360 νas(SO₂) Asymmetric SO₂ Stretch
1165 νs(SO₂) Symmetric SO₂ Stretch

Note: These frequencies are representative values derived from DFT calculations on similar hydrazone systems.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and stability of this compound are governed by a combination of steric and stereoelectronic effects. wikipedia.orgbaranlab.org Conformational analysis, studied computationally by scanning the potential energy surface through rotation around key single bonds, reveals the molecule's preferred shapes (conformers). utdallas.edulibretexts.org

The key rotatable bonds in this molecule are:

The C-C bonds within the pentyl group.

The C(aryl)-C(=N) bond.

The N-N bond.

The N-S bond.

The S-C(tosyl) bond.

Rotation around the C-C bonds of the n-pentyl chain leads to various staggered (anti, gauche) and eclipsed conformations, with the extended anti-conformation generally being the most stable to minimize steric strain. youtube.com More significant are the conformations around the hydrazone and sulfonyl linkages. The geometry around the C=N bond is typically fixed in an E configuration to minimize steric clash between the bulky phenyl and tosyl groups.

Conclusion and Future Directions in Valerophenone P Toluenesulfonylhydrazone Research

Synopsis of Current Knowledge and Synthetic Utility

Valerophenone (B195941) p-toluenesulfonylhydrazone, a derivative of valerophenone, is primarily recognized for its role as a versatile precursor in organic synthesis. nih.govwikipedia.org Like other N-tosylhydrazones, it is readily prepared from the corresponding ketone, valerophenone, and p-toluenesulfonylhydrazine. wikipedia.org The synthetic utility of tosylhydrazones has been significantly expanded over the past few decades, evolving from classical applications to modern cross-coupling and metal-free transformations. nih.gov

The primary reactivity of Valerophenone p-toluenesulfonylhydrazone stems from its ability to serve as a stable, solid source of a diazo compound upon treatment with a base. acs.org This in situ generation of the corresponding diazoalkane is crucial for its participation in a wide array of chemical transformations. These transformations include, but are not limited to, palladium-catalyzed cross-coupling reactions for the formation of polysubstituted alkenes and other complex molecules. nih.gov The use of N-tosylhydrazones like the valerophenone derivative offers a practical alternative to handling potentially hazardous diazo compounds directly. acs.org

The research landscape indicates that while the general reactivity of N-tosylhydrazones is well-explored, the specific applications of this compound are often embedded within broader studies on the scope of these reactions. researchgate.nettandfonline.comresearchgate.net These studies collectively demonstrate its potential as a building block for constructing carbon-carbon and carbon-heteroatom bonds.

Identification of Unexplored Reactivity Modes and Methodologies

Despite the extensive research into the reactivity of N-tosylhydrazones, there remain several underexplored areas for this compound. A key area for future investigation is the exploration of novel radical reactions. While tosylhydrazones have been used as radical acceptors, challenges remain, particularly with nucleophilic radicals. tandfonline.com Further studies could focus on overcoming these limitations, potentially through the use of photoredox catalysis to enable new types of C-H functionalization reactions. tandfonline.com

Another avenue for exploration is the development of asymmetric transformations. While the focus has largely been on racemic reactions, the development of enantioselective methodologies using this compound as a prochiral substrate could lead to the synthesis of valuable chiral molecules. This could involve the design of new chiral ligands for metal-catalyzed processes or the use of chiral organocatalysts.

Furthermore, the exploration of cascade reactions initiated by the decomposition of this compound could lead to the rapid assembly of complex molecular architectures. Such one-pot transformations are highly desirable for their efficiency and atom economy.

Potential for Catalytic and Sustainable Transformations

The future of chemical synthesis is intrinsically linked to the development of catalytic and sustainable methodologies. This compound is well-positioned to play a role in this transition. A significant area of opportunity lies in expanding the scope of metal-free reactions. researchgate.net While palladium-catalyzed reactions are well-established, the development of transformations that utilize more abundant and less toxic metals, or are entirely metal-free, is a key goal. nih.govresearchgate.net

Recent advancements in photoredox catalysis offer a promising platform for the sustainable utilization of this compound. researchgate.net The use of visible light as a renewable energy source to promote carbene transfer and other reactions of tosylhydrazones can lead to milder and more environmentally friendly synthetic methods. researchgate.net For instance, blue light-induced cyclopropenations of N-tosylhydrazones have been demonstrated in water, avoiding the need for metal catalysts and organic solvents. researchgate.net

Moreover, the development of catalytic systems that can operate under milder conditions, such as lower temperatures and with lower catalyst loadings, will be crucial. The exploration of reactions in greener solvents, such as water or bio-based solvents, will also contribute to the sustainability of processes involving this compound.

Opportunities for Advanced Material and Target Molecule Synthesis

The versatile reactivity of this compound opens up opportunities for its application in the synthesis of advanced materials and complex target molecules. The ability to form new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the construction of polymers, functional dyes, and other organic materials with tailored electronic and photophysical properties.

In the realm of target molecule synthesis, this compound can serve as a key building block for the synthesis of natural products and pharmaceutically active compounds. The alkyl chain of the valerophenone moiety can be incorporated into larger molecular scaffolds, and the phenyl group can be further functionalized. The diverse transformations of the tosylhydrazone group allow for the introduction of various functional groups and the formation of different ring systems. For example, intramolecular reactions of suitably functionalized tosylhydrazones can provide access to complex heterocyclic structures.

Future research should focus on showcasing the utility of this compound in the total synthesis of complex molecules. Such studies would not only highlight its synthetic potential but also drive the development of new and innovative synthetic methodologies.

Q & A

Basic: What are the recommended synthetic methods for Valerophenone P-toluenesulfonylhydrazone to achieve high purity?

Methodological Answer:
The synthesis involves condensing valerophenone with p-toluenesulfonylhydrazide under anhydrous conditions (e.g., in ethanol or methanol with catalytic acetic acid). Key steps include:

  • Refluxing reactants for 6–12 hours under nitrogen to prevent oxidation .
  • Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purification via recrystallization from ethanol or methanol to yield 97–98% purity, confirmed by HPLC .
  • Note: Isomeric mixtures (E/Z) may form, requiring chromatographic separation if high stereochemical purity is needed .

Basic: How can this compound be characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Confirm hydrazone formation by observing the imine (C=N) peak at ~160 ppm in 13C NMR and the absence of ketone carbonyl signals .
  • IR Spectroscopy : Detect N–H stretches (3200–3300 cm⁻¹) and sulfonyl S=O bonds (1150–1350 cm⁻¹) .
  • HPLC Analysis : Use a C18 column with a mobile phase (e.g., acetonitrile:water 70:30) and UV detection at 254 nm to assess purity and isomer ratios .

Advanced: How can researchers resolve contradictions in reported melting point ranges (e.g., 128–136°C)?

Methodological Answer:
Discrepancies may arise from:

  • Isomer Ratios : E/Z isomers have distinct melting points. Use preparative HPLC to isolate isomers and measure individual melting points .
  • Impurities : Trace solvents or byproducts (e.g., unreacted tosylhydrazide) can depress melting points. Employ DSC for precise thermal analysis and correlate with HPLC purity data .
  • Crystallization Conditions : Recrystallization solvents (ethanol vs. methanol) may affect crystal packing. Standardize solvent systems for reproducibility .

Advanced: What experimental strategies enhance the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions : Store in airtight, amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis and oxidation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free valerophenone). Use mass spectrometry to identify decomposition pathways .
  • Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to reduce moisture sensitivity .

Advanced: How to design cross-coupling reactions using this compound as a substrate?

Methodological Answer:

  • Catalytic Systems : Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) in solvents like THF or DMF at 80–100°C .
  • Reaction Monitoring : Use GC-MS to track hydrazone decomposition and aryl intermediate formation.
  • Product Isolation : Purify via flash chromatography (silica gel, gradient elution) and characterize by NMR/X-ray crystallography .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite). Dispose as hazardous waste .
  • Emergency Measures : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to develop a validated HPLC method for impurity profiling?

Methodological Answer:

  • Column Selection : Use a 4.6 mm × 25 cm C18 column with 5 µm particle size .
  • Method Optimization : Adjust mobile phase (e.g., acetonitrile:water 65:35 to 80:20 gradient) to resolve impurities (e.g., valerophenone, tosylhydrazide byproducts) .
  • Validation Parameters : Establish linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and precision (%RSD < 2.0%) per ICH guidelines .

Advanced: What challenges exist in elucidating the biological activity of this compound?

Methodological Answer:

  • Target Identification : Conduct high-throughput screening (HTS) against kinase or protease libraries. Use molecular docking to predict binding sites .
  • Mechanistic Studies : Employ fluorescence-based assays to monitor cellular uptake and sublocalization (e.g., mitochondrial targeting) .
  • Data Limitations : Current literature lacks reliable bioactivity data; prioritize collaboration with pharmacology groups to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.